molecular formula C20H16O4 B13976127 Methyl4-acetoxy-1-phenyl-2-naphthoate

Methyl4-acetoxy-1-phenyl-2-naphthoate

Cat. No.: B13976127
M. Wt: 320.3 g/mol
InChI Key: LODJLIXTQXVWGZ-UHFFFAOYSA-N
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Description

Methyl 4-acetoxy-1-phenyl-2-naphthoate is an organic compound with the molecular formula C20H16O4. It is a methyl ester derivative of 4-acetoxy-1-phenyl-2-naphthoic acid. This compound is known for its unique chemical structure, which includes a naphthalene ring system substituted with acetoxy and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetoxy-1-phenyl-2-naphthoate typically involves the esterification of 4-acetoxy-1-phenyl-2-naphthoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

In an industrial setting, the production of Methyl 4-acetoxy-1-phenyl-2-naphthoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetoxy-1-phenyl-2-naphthoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 4-acetoxy-1-phenyl-2-naphthoic acid and methanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products Formed

    Hydrolysis: 4-acetoxy-1-phenyl-2-naphthoic acid and methanol.

    Reduction: The corresponding alcohol derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-acetoxy-1-phenyl-2-naphthoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-acetoxy-1-phenyl-2-naphthoate involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may interact with cellular components. The phenyl and naphthalene rings can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxy-1-phenyl-2-naphthoate: Similar structure but with a hydroxy group instead of an acetoxy group.

    Methyl 4-methoxy-1-phenyl-2-naphthoate: Contains a methoxy group instead of an acetoxy group.

    Methyl 4-acetoxy-2-phenyl-1-naphthoate: Isomer with different substitution pattern on the naphthalene ring.

Uniqueness

Methyl 4-acetoxy-1-phenyl-2-naphthoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both acetoxy and phenyl groups on the naphthalene ring system allows for diverse chemical reactivity and potential biological activities.

Biological Activity

Methyl 4-acetoxy-1-phenyl-2-naphthoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

Methyl 4-acetoxy-1-phenyl-2-naphthoate is an ester derived from naphthoic acid, characterized by the presence of an acetoxy group and a phenyl moiety. The structural formula can be represented as follows:

C16H14O3\text{C}_{16}\text{H}_{14}\text{O}_3

Research indicates that compounds similar to methyl 4-acetoxy-1-phenyl-2-naphthoate exhibit significant interactions with various biological targets, particularly protein arginine methyltransferases (PRMTs). These enzymes are involved in the regulation of cellular processes and are implicated in various diseases, including cancer.

  • Inhibition of PRMTs : Studies have shown that derivatives of naphthoate can selectively inhibit PRMT4, with IC50 values in the low micromolar range. For instance, a related compound demonstrated an IC50 of 0.42 μM against PRMT4, indicating strong inhibitory potential .
  • Transacetylation Activity : The acetoxy group in methyl 4-acetoxy-1-phenyl-2-naphthoate may facilitate transacetylation reactions, which can modulate the activity of various enzymes involved in metabolic pathways .

Biological Activity Overview

The biological activities of methyl 4-acetoxy-1-phenyl-2-naphthoate can be summarized as follows:

Activity Description
Anticancer Potential Inhibits cell proliferation in cancer cell lines through PRMT inhibition .
Enzyme Modulation Acts as a transacetylase substrate, affecting enzymatic activity .
Anti-inflammatory Effects Exhibits properties that may reduce inflammation through modulation of immune responses .

Case Study 1: Anticancer Efficacy

A study investigated the effects of methyl 4-acetoxy-1-phenyl-2-naphthoate on MCF7 breast cancer cells. The compound demonstrated a significant reduction in cell proliferation and altered arginine methylation levels, suggesting its potential as a therapeutic agent against breast cancer .

Case Study 2: Enzyme Interaction

In another investigation, various derivatives were tested for their inhibitory effects on PRMTs. The results showed that modifications to the naphthoate structure could enhance selectivity and potency against specific PRMT isoforms. For example, one derivative exhibited a selectivity ratio of up to 122-fold over other PRMTs .

Properties

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

IUPAC Name

methyl 4-acetyloxy-1-phenylnaphthalene-2-carboxylate

InChI

InChI=1S/C20H16O4/c1-13(21)24-18-12-17(20(22)23-2)19(14-8-4-3-5-9-14)16-11-7-6-10-15(16)18/h3-12H,1-2H3

InChI Key

LODJLIXTQXVWGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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